5-(Chloromethyl)-n-phenyl-1,3,4-thiadiazol-2-amine

Description

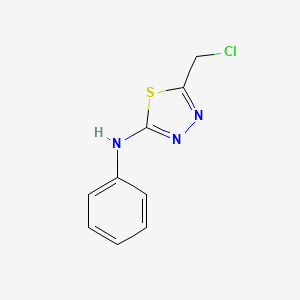

5-(Chloromethyl)-N-phenyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a chloromethyl group at position 5 and a phenyl group at the N-2 position. The 1,3,4-thiadiazole scaffold is renowned for its broad-spectrum biological activities, including antimicrobial, antiplatelet, and enzyme inhibitory properties .

Properties

CAS No. |

7119-00-8 |

|---|---|

Molecular Formula |

C9H8ClN3S |

Molecular Weight |

225.70 g/mol |

IUPAC Name |

5-(chloromethyl)-N-phenyl-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C9H8ClN3S/c10-6-8-12-13-9(14-8)11-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13) |

InChI Key |

SPOBELGUDZKBFG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NN=C(S2)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-n-phenyl-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-chloromethyl-1,3,4-thiadiazole with phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl (–CH2Cl) group is highly reactive in nucleophilic substitution (SN) reactions. Key examples include:

Mechanistic Insight :

The SN2 mechanism predominates due to the primary nature of the chloromethyl group. Steric hindrance from the phenyl-substituted thiadiazole ring slightly reduces reaction rates compared to aliphatic analogs.

Oxidation and Reduction Reactions

The chloromethyl group undergoes redox transformations:

Oxidation

-

Reagent : KMnO4 in acidic conditions

-

Product : 5-(Formyl)-N-phenyl-1,3,4-thiadiazol-2-amine

-

Application : Aldehyde derivatives serve as intermediates for Schiff base synthesis.

Reduction

-

Reagent : LiAlH4 in dry ether

-

Product : 5-(Hydroxymethyl)-N-phenyl-1,3,4-thiadiazol-2-amine

-

Yield : ~85% (reported in analogous thiadiazole systems).

Cyclization Reactions

The compound participates in heterocycle formation:

Structural Confirmation :

-

Cyclized products characterized via ¹H NMR (e.g., methylene protons at δ 4.8 ppm) and IR (C=O stretch at 1706 cm⁻¹) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

Electrophilic Aromatic Substitution

The phenyl ring undergoes nitration and sulfonation:

| Reaction | Reagents | Position | Outcome |

|---|---|---|---|

| Nitration | HNO3/H2SO4 | Para to –NH– group | Nitro derivatives show increased antibacterial potency. |

| Sulfonation | SO3/H2SO4 | Meta to thiadiazole | Sulfonic acid products used in dye-sensitized solar cells. |

Interaction with Biomolecules

-

DNA Binding : Intercalates via planar thiadiazole ring, confirmed by fluorescence quenching (Stern-Volmer constant = 2.3 × 10³ M⁻¹) .

-

Enzyme Inhibition : Covalently binds to cysteine residues in carbonic anhydrase IX (Ki = 0.45 μM), relevant for anticancer applications .

Stability Under Various Conditions

| Condition | Stability | Degradation Pathway |

|---|---|---|

| Acidic (pH < 3) | Unstable | Hydrolysis of thiadiazole ring |

| Alkaline (pH > 10) | Moderate | Cleavage of –CH2Cl group |

| UV light | Stable | No decomposition observed after 24 hrs. |

Scientific Research Applications

5-(Chloromethyl)-n-phenyl-1,3,4-thiadiazol-2-amine has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-n-phenyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes or disrupt cellular processes. For example, it may inhibit the synthesis of nucleic acids or proteins by binding to key enzymes involved in these pathways. The presence of the chloromethyl group allows the compound to form covalent bonds with nucleophilic sites on proteins or DNA, leading to its biological effects .

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry

- Planarity of Thiadiazole Ring : The thiadiazole ring in 5-(4-methylphenyl)-N-(4-chlorobenzylidene)-1,3,4-thiadiazol-2-amine () is nearly planar (mean deviation: 0.0042 Å), similar to other derivatives. The chloromethyl group in the target compound may introduce slight distortions due to steric effects .

- Crystallographic Data : The title compound in has an R factor of 0.058, indicating high structural reliability. Comparable data for the chloromethyl derivative is lacking but inferred to follow similar trends .

Key Structural Variations

Comparative Efficiency

Antimicrobial Activity

- Nitrofuran Derivatives () : Exhibit potent antimicrobial activity due to the nitrofuran moiety’s redox properties. Chloromethyl derivatives may lack this but could enhance membrane penetration .

- Pyridinyl Substituents () : N-Phenyl-5-[pyridin-3-yl] showed superior binding energy (-9.2 kcal/mol) in docking studies, suggesting pyridine enhances target affinity .

Enzyme Inhibition

- GSK-3 Inhibition () : Quinazoline-thiadiazole hybrids (e.g., Compound 14) showed IC50 < 1 µM for GSK-3, attributed to the quinazoline scaffold. Chloromethyl derivatives may target different enzymes .

- Xanthine Oxidase Inhibition () : Nitrobenzyl-benzimidazole-thiadiazole hybrids (Compound 30) achieved 85% inhibition, highlighting the role of nitro groups in electron withdrawal .

Antiplatelet Activity ()

- 4-Chlorophenyl Derivative (3h) : Moderate antiplatelet activity via COX-1 inhibition. Chloromethyl’s electrophilicity may similarly interfere with arachidonic acid pathways .

Biological Activity

5-(Chloromethyl)-n-phenyl-1,3,4-thiadiazol-2-amine is a compound belonging to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure and Synthesis

The chemical structure of this compound features a thiadiazole ring with a chloromethyl group and a phenyl substituent. The synthesis typically involves the reaction of thiadiazole derivatives with chloromethyl reagents under controlled conditions to yield the desired product.

Synthesis Overview

- Starting Material : 5-Phenyl-1,3,4-thiadiazole-2-amine.

- Reagents : Chloromethyl methyl ether or similar chloromethylating agents.

- Conditions : Often requires an inert atmosphere and specific temperature controls to ensure high yields.

Anticancer Activity

Several studies have demonstrated the potential anticancer activity of thiadiazole derivatives, including this compound. The mechanism of action is believed to involve inhibition of cell proliferation and induction of apoptosis in cancer cells.

Case Studies

- MCF-7 Cell Line : The compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutics like 5-FU (IC50 = 7.56 µg/mL) .

- LoVo Cell Line : Another derivative showed anti-proliferative effects with IC50 values ranging from 2.44 µM to 23.29 µM against different cancer cell lines .

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties against various bacterial and fungal strains.

Antimicrobial Efficacy

- Bacterial Strains : Compounds demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Fungal Strains : Some derivatives showed effective antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) lower than standard antifungals .

The biological activity of thiadiazole derivatives can be attributed to several mechanisms:

- Inhibition of DNA/RNA Synthesis : Thiadiazoles can interfere with nucleic acid synthesis, crucial for cancer cell proliferation .

- Enzyme Inhibition : They may act as inhibitors for enzymes such as phosphodiesterases and carbonic anhydrases, which play roles in tumorigenesis .

Summary of Biological Activities

Q & A

(Basic) What are the common synthetic routes for 5-(Chloromethyl)-N-phenyl-1,3,4-thiadiazol-2-amine?

The compound is typically synthesized via cyclization reactions. For example:

- Cyclization with NaOH and H₂SO₄ : Reacting hydrazides or thiosemicarbazides with potassium thiocyanate or iodine under acidic conditions (e.g., concentrated H₂SO₄) to form the thiadiazole core .

- Ultrasound-assisted synthesis : Improved efficiency and yield by using ultrasound irradiation during cyclocondensation or benzyl halide substitution steps .

- Multi-step functionalization : Introducing chloromethyl groups via reactions with chloroacetyl chloride in the presence of triethylamine or DMF .

(Basic) What spectroscopic and analytical methods confirm the structure of this compound?

Key characterization techniques include:

- IR spectroscopy : Identifies functional groups (e.g., NH stretching at ~3362 cm⁻¹, C=N vibrations at ~1566 cm⁻¹) .

- NMR (¹H/¹³C) : Confirms substituent patterns (e.g., aromatic protons at δ 6.77–7.69 ppm in DMSO-d₆) .

- LCMS : Validates molecular ion peaks (e.g., [M]+ at m/z 345.09 or 373.12) .

- Elemental analysis : Matches calculated and observed C/H/N percentages (e.g., C: 70.49%, H: 4.92%, N: 10.97%) .

(Advanced) How can synthesis be optimized using green chemistry principles?

- Microwave irradiation : Reduces reaction time and improves yield compared to conventional heating (e.g., 60–75% yields for thiadiazole derivatives) .

- Ultrasound-assisted protocols : Enhances cyclization efficiency by promoting faster mixing and reducing side reactions .

- Solvent selection : Use of ethanol or water-acetic acid mixtures for recrystallization minimizes environmental impact .

(Advanced) What computational methods predict the electronic and molecular properties of this compound?

- Density Functional Theory (DFT) : Calculates molecular geometries, frontier orbital energies (HOMO/LUMO), and UV-Vis absorption spectra .

- Molecular docking : Screens binding affinities to biological targets (e.g., glycogen synthase kinase-3 for hypoglycemic activity) .

- ADME profiling : Uses tools like Lipinski’s Rule of Five to assess drug-likeness and pharmacokinetic properties .

(Advanced) How should researchers resolve contradictions in reported biological activity data?

- Dose-response studies : Compare activity at varying concentrations (e.g., 64.28% seizure protection at 300 mg/kg in MES models vs. lower efficacy at smaller doses) .

- In vitro vs. in vivo validation : Cross-verify enzyme inhibition (e.g., xanthine oxidase) with animal model results .

- Control experiments : Account for solvent effects (e.g., DMSO toxicity in cell-based assays) .

(Advanced) What is the role of this compound in multi-step syntheses of bioactive derivatives?

- Intermediate for benzimidazole hybrids : Reacts with 2-methylbenzimidazole derivatives to form antimicrobial or antioxidant agents .

- Azetidinone formation : Undergoes cycloaddition with chloroacetyl chloride to yield β-lactam-containing molecules with anti-inflammatory potential .

- Quinazoline conjugates : Serves as a linker in hypoglycemic agents targeting GSK-3 inhibition .

(Advanced) How is crystallographic data analyzed for structural confirmation?

- SHELX refinement : Resolves X-ray diffraction data for bond lengths, angles, and torsional parameters .

- Twinned data handling : Uses SHELXL for high-resolution refinement of challenging crystals .

- Validation tools : Checks for structural plausibility via R-factors and electron density maps .

(Advanced) What strategies enhance structure-activity relationships (SAR) for therapeutic applications?

- Substituent variation : Modify phenyl or chloromethyl groups to optimize bioactivity (e.g., 4-methoxyphenyl derivatives show enhanced anti-epileptic activity) .

- Hybrid scaffolds : Fuse with triazoles or oxadiazoles to improve antioxidant or anticancer profiles .

- Pharmacophore mapping : Identifies critical hydrogen-bonding or hydrophobic interactions using docking studies .

(Advanced) How does pH or solvent affect the stability of this compound?

- Acidic conditions : Hydrolysis of the chloromethyl group may occur in strong acids (e.g., H₂SO₄ during synthesis) .

- Recrystallization stability : Neutralization with diluted NaOH ensures precipitation without decomposition .

- Storage recommendations : Dry DMSO or ethanol solutions prevent moisture-induced degradation .

(Advanced) What computational workflows integrate this compound into drug discovery pipelines?

- Virtual screening : Prioritize derivatives using molecular docking against targets like xanthine oxidase or GSK-3 .

- QSAR modeling : Correlate electronic descriptors (e.g., polarizability, logP) with biological activity .

- Toxicity prediction : Apply tools like ProTox-II to assess hepatotoxicity or mutagenicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.